Methyl 2-amino-6-chloro-3-methoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 2-amino-6-chloro-3-methoxybenzoate |
InChI |
InChI=1S/C9H10ClNO3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,11H2,1-2H3 |
InChI Key |
ZKBUBWRBUIYAFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)OC)N |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of Methyl 2 Amino 6 Chloro 3 Methoxybenzoate
Reactivity of the Amino Group (–NH₂)
The amino group in Methyl 2-amino-6-chloro-3-methoxybenzoate is a primary aromatic amine. Its nucleophilicity and ability to be converted into a diazonium salt are the cornerstones of its reactivity. The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing chloro group, along with the sterically hindering ortho-chloro substituent, modulates the reactivity of this amino group compared to simpler anilines.
Acylation and Alkylation Reactions
The nucleophilic nitrogen of the amino group readily participates in acylation and alkylation reactions.
Acylation: This reaction involves the substitution of a hydrogen atom on the amino group with an acyl group (R-C=O). It is typically carried out using acylating agents like acyl chlorides or anhydrides. For instance, acylation of substituted anthranilic acids with chloro-acyl chlorides is a key step in forming benzoxazinone (B8607429) intermediates, which are precursors to quinazolinones. nih.govnih.gov The reaction typically proceeds in an inert solvent, sometimes in the presence of a base to neutralize the liberated acid.
Table 1: Representative Acylation Reaction
| Reactant | Acylating Agent | Conditions | Product |
| Substituted Anthranilic Acid | 3-Chloropropionyl chloride | - | 2-(3-chloropropanamido)benzoic acid derivative |
Alkylation: The amino group can also be alkylated using alkyl halides. However, controlling the degree of alkylation (mono-, di-, or even tri-alkylation leading to quaternary ammonium (B1175870) salts) can be challenging. The reaction of 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline (B41778) derivatives, a nucleophilic substitution, showcases the formation of secondary amines, which is a form of N-alkylation. researchgate.netmdpi.com
Diazotization and Subsequent Transformations (e.g., Sandmeyer reactions for halogen or other group introduction)
One of the most significant transformations of primary aromatic amines is their conversion to diazonium salts. This process, known as diazotization, involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. google.com
The resulting aryl diazonium salt is a valuable synthetic intermediate that can be converted into a wide array of functional groups through reactions that release dinitrogen gas (N₂), a thermodynamically favorable process.
Sandmeyer Reactions: This class of reactions utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to catalyze the replacement of the diazonium group with a halide or cyanide nucleophile. wikipedia.orgnih.gov This transformation proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The Sandmeyer reaction is a powerful tool for introducing substituents onto an aromatic ring that are often difficult to install via direct electrophilic substitution. organic-chemistry.org For example, an amino group can be converted to a chloro, bromo, or cyano group. nih.gov
Table 2: Common Sandmeyer and Related Diazonium Transformations
| Starting Material | Reagents | Product Functional Group |
| Aryl Diazonium Salt | 1. NaNO₂, H₂SO₄/Organic Acid google.com 2. CuCl/HCl | Chloro (–Cl) |
| Aryl Diazonium Salt | 1. NaNO₂, H₂SO₄/Organic Acid google.com 2. CuBr/HBr | Bromo (–Br) |
| Aryl Diazonium Salt | 1. NaNO₂, H₂SO₄/Organic Acid google.com 2. CuCN/KCN | Cyano (–CN) |
| Aryl Diazonium Salt | 1. NaNO₂, H₂SO₄/Organic Acid google.com 2. H₂O, heat | Hydroxyl (–OH) scirp.orgresearchgate.net |
| Aryl Diazonium Salt | 1. NaNO₂, H₂SO₄/Organic Acid google.com 2. HBF₄ (Balz-Schiemann) | Fluoro (–F) |
| Aryl Diazonium Salt | 1. NaNO₂, H₂SO₄/Organic Acid google.com 2. KI | Iodo (–I) |
Cyclization Reactions for Heterocyclic Ring Formation (e.g., quinazolinones)
This compound is an excellent precursor for the synthesis of quinazolinones, a class of heterocyclic compounds with a wide range of biological activities. nih.govgoogle.com The synthesis often involves a condensation and cyclization sequence.
A common method is the reaction of an anthranilate derivative with a suitable one-carbon source, such as formamide (B127407) or an orthoester, often under heating. rsc.org Another robust pathway involves the initial acylation of the amino group, followed by cyclization. For example, reacting an anthranilic acid with an acyl chloride forms an N-acylanthranilic acid. This intermediate can then be cyclized, often by first forming a more reactive benzoxazinone intermediate with a dehydrating agent like acetic anhydride, which subsequently reacts with an amine or ammonia (B1221849) source to yield the quinazolinone ring system. nih.govnih.gov
The reaction of methyl anthranilate with isocyanates can also lead to quinazoline-2,4-diones, though this may require a separate cyclization step catalyzed by acid or base. google.com
Table 3: General Quinazolinone Synthesis Pathways
| Precursor | Reagents | Key Intermediate | Product Class |
| Anthranilic Acid Derivative | 1. Acyl Chloride 2. Acetic Anhydride 3. Amine/Ammonia | Benzoxazinone nih.govnih.gov | 4(3H)-Quinazolinone |
| Anthranilic Acid Derivative | Formamide or Orthoester, Heat | - | 4(3H)-Quinazolinone rsc.org |
| Methyl Anthranilate | Isocyanate, Base | N-Alkylcarbamoylanthranilate google.com | Quinazoline-2,4-dione |
Condensation Reactions
The primary amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond. These reactions are often catalyzed by acid or base and are generally reversible. The condensation of 2-aminothiophenols with aldehydes to form benzothiazoles is a well-established example of this type of reactivity, proceeding through an initial imine formation followed by intramolecular cyclization. mdpi.com
Reactivity of the Chloro Group (–Cl)
The chloro group attached to the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. However, its reactivity can be significantly enhanced if the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. libretexts.orglibretexts.org
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. The mechanism involves a two-step addition-elimination process. chemistrysteps.com A nucleophile attacks the carbon atom bearing the leaving group (the chloride), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com
For SNAr to occur, the presence of electron-withdrawing groups (like –NO₂ or –CN) at the ortho and/or para positions is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.org In this compound, the ester group (–COOCH₃) is electron-withdrawing, but it is positioned meta to the chloro group, which does not allow for direct resonance stabilization of the intermediate. The amino and methoxy groups are electron-donating. Therefore, the chloro group in this specific molecule is expected to be relatively unreactive towards SNAr under typical conditions. Forcing conditions, such as high temperatures, high pressures, or the use of very strong nucleophiles, would likely be required to achieve substitution of the chloro group.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)
The chlorine atom at the C-6 position of this compound renders the molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond allows for the selective introduction of a wide range of substituents onto the benzene (B151609) ring.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl chloride with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. For a substrate like this compound, a Suzuki-Miyaura reaction would replace the chlorine atom with an aryl, heteroaryl, or alkyl group from the corresponding boronic acid. Similar reactions on 6-chloro substituted heterocycles and 2-amino-6-bromobenzothiazoles have been shown to proceed efficiently, suggesting this pathway is highly viable. asianpubs.orgresearchgate.netnih.govresearchgate.net Typical catalytic systems involve a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand like SPhos or X-Phos, with a base such as K₃PO₄ or Cs₂CO₃ in solvents like toluene (B28343) or dioxane. asianpubs.orgbeilstein-journals.org
Heck Reaction: The Heck reaction would involve the palladium-catalyzed coupling of the C-Cl bond with an alkene, leading to the formation of a substituted vinyl group at the C-6 position. This transformation provides a direct route to stilbene-like structures or other vinylated aromatic compounds.
Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the C-6 position and a terminal alkyne. The result is an arylethyne derivative, a valuable building block in the synthesis of more complex molecules. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds. In the context of this compound, the Buchwald-Hartwig amination would involve coupling the C-Cl bond with a primary or secondary amine. This allows for the synthesis of N-aryl or N-heteroaryl derivatives at the C-6 position. Studies on the selective amination of related dihalo-aromatic systems, such as 6-bromo-2-chloroquinoline, have demonstrated that the selective functionalization of a C-Cl bond in the presence of other groups is achievable with careful optimization of the catalyst, ligand, and reaction conditions. nih.govresearchgate.net
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Aryl Chlorides
| Reaction | Coupling Partner | Palladium Source | Ligand | Base | Solvent |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / X-Phos | K₃PO₄ / Cs₂CO₃ | Toluene / Dioxane |
| Heck | Alkene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF / Acetonitrile |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | (none) | Et₃N / Piperidine | THF / Toluene |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Pd(OAc)₂ | BINAP / Xantphos | NaOt-Bu / Cs₂CO₃ | Toluene / Dioxane |
Directed Ortho Metalation (DOM) Strategies
Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic C-H bonds. wikipedia.org The reaction relies on the presence of a "Directed Metalation Group" (DMG), which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org this compound possesses three potential DMGs: the amino (-NH₂), methoxy (-OCH₃), and ester (-COOCH₃) groups.
The hierarchy of directing ability is crucial for predicting the outcome of a DoM reaction. Generally, the directing power follows the order: -CONR₂ > -OCONR₂ > -NHCOR > -SO₂NR₂ > -OMe > -NR₂. organic-chemistry.org The primary amino group in the target molecule presents a complication, as its acidic protons (N-H) would be readily deprotonated by strong alkyllithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). This would form a lithium amide, which itself can act as a DMG.
Assuming the amino group's influence, deprotonation would be directed to the C-5 position. However, to achieve more predictable and efficient ortho-lithiation, the amino group is often protected, for instance as a pivaloyl amide (-NHCOtBu) or a carbamate (B1207046) (-NHBoc), which are potent DMGs. If the amino group were protected, the C-5 position would be strongly activated for deprotonation. The methoxy group at C-3 directs to the C-4 position, but this site is sterically hindered by the adjacent chlorine atom, making lithiation less likely. The resulting aryllithium intermediate can be trapped with various electrophiles (e.g., I₂, DMF, CO₂) to introduce a new functional group with high regioselectivity.
Other Metal-Mediated Halogen Exchange Reactions
Beyond palladium catalysis, the chlorine atom at C-6 can participate in other metal-mediated transformations. A key example is lithium-halogen exchange. This reaction typically involves treating the aryl chloride with a strong organolithium reagent, such as tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C).
This process generates a new aryllithium species where the lithium atom has replaced the chlorine at the C-6 position. This reaction can sometimes compete with Directed Ortho Metalation, depending on the substrate, base, and reaction conditions. uwindsor.ca The C-6 lithiated intermediate is a potent nucleophile and can react with a wide array of electrophiles, providing a complementary method to DoM for functionalizing the aromatic ring at the position of the halogen.
Reactivity of the Ester Group (–COOCH₃)
The methyl ester functionality (–COOCH₃) is another key reactive site in the molecule, allowing for several important transformations.
Hydrolysis and Saponification Reactions
The methyl ester can be readily converted into the corresponding carboxylic acid (2-amino-6-chloro-3-methoxybenzoic acid) through hydrolysis. This transformation can be achieved under either basic or acidic conditions.
Saponification (Basic Hydrolysis): This is the most common method, involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt, which upon subsequent acidification with a mineral acid (e.g., HCl), yields the final carboxylic acid. Kinetic studies on similar methyl benzoate (B1203000) derivatives confirm this reaction pathway. researchgate.net A process for the hydrolysis of the related methyl 2-methoxy-6-methylbenzoate utilizes NaOH and water, followed by acidification. google.com
Reduction Reactions to Alcohol or Aldehyde functionalities
The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the methyl ester to the corresponding primary alcohol, (2-amino-6-chloro-3-methoxyphenyl)methanol. This is a complete reduction that proceeds via an aldehyde intermediate which is immediately further reduced. Care must be taken as LiAlH₄ is highly reactive and can potentially react with other functional groups.
Reduction to Aldehyde: Partial reduction of the ester to the aldehyde (2-amino-6-chloro-3-methoxybenzaldehyde) is more challenging but can be achieved using sterically hindered and less reactive hydride reagents. Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is the reagent of choice for this transformation. The reaction forms a stable tetrahedral intermediate that collapses to the aldehyde upon aqueous workup.
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with another. For this compound, this involves converting the methyl ester into a different ester (e.g., ethyl, propyl, or benzyl (B1604629) ester). The reaction is an equilibrium process and is typically driven to completion by using the desired alcohol as the solvent. The reaction can be catalyzed by either a strong acid (e.g., H₂SO₄) or a base. Base-catalyzed transesterification is often performed using a catalytic amount of the sodium alkoxide corresponding to the alcohol being used (e.g., sodium ethoxide in ethanol (B145695) for conversion to an ethyl ester).
Reactivity of the Methoxy Group (–OCH₃)
The methoxy group is a key functional moiety in this compound, and its reactivity is central to the chemical derivatization of the molecule.
The cleavage of the methyl group from the aryl ether is a common transformation. This demethylation is typically achieved using strong acids or Lewis acids.
Detailed Research Findings: While specific studies on the demethylation of this compound are not readily available in the cited literature, the demethylation of aryl methyl ethers is a well-established reaction. Reagents such as boron tribromide (BBr₃), hydroiodic acid (HI), and hydrobromic acid (HBr) are effective for this purpose.
The reaction with boron tribromide is one of the most common and efficient methods for cleaving aryl methyl ethers, often proceeding at or below room temperature. The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group.
The general reaction can be represented as: Ar-O-CH₃ + BBr₃ → Ar-O-BBr₂ + CH₃Br Ar-O-BBr₂ + 3H₂O → Ar-OH + B(OH)₃ + 2HBr
It is important to note that the presence of other basic functional groups, such as the amino group in the target molecule, may necessitate the use of additional equivalents of the Lewis acid.
Hydrohalic acids like HI and HBr can also cleave aryl methyl ethers, typically under harsher conditions involving heating. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction.
Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | Typical Conditions | Mechanism |
|---|---|---|
| Boron tribromide (BBr₃) | Dichloromethane (DCM), 0°C to room temperature | Lewis acid-mediated cleavage |
| Hydroiodic acid (HI) | Acetic acid, reflux | Sₙ2 |
| Hydrobromic acid (HBr) | Acetic acid, reflux | Sₙ2 |
This electron donation increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. The activating effect is most pronounced at the ortho and para positions relative to the methoxy group. In this compound, the methoxy group is at position 3. Therefore, it would direct incoming electrophiles to positions 2, 4, and 6. However, these positions are already substituted. The directing influence of the methoxy group must be considered in concert with the other substituents on the ring.
Aromatic Ring Functionalization and Derivatization
Further functionalization of the aromatic ring of this compound is governed by the directing effects of the existing substituents.
The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring is determined by the combined electronic and steric effects of the amino, chloro, and methoxy groups.
Amino group (-NH₂): A very strong activating group and an ortho, para-director.
Methoxy group (-OCH₃): A strong activating group and an ortho, para-director.
Chloro group (-Cl): A deactivating group due to its inductive effect, but an ortho, para-director due to resonance.
Methyl ester group (-COOCH₃): A deactivating group and a meta-director.
Considering the positions of the substituents in this compound, the directing effects can be summarized as follows:
The amino group at position 2 directs to positions 3, 5, and 1 (relative to its position), which correspond to absolute positions 3 (occupied), 5, and 1 (ester group).
The methoxy group at position 3 directs to positions 2, 4, and 6 (all occupied).
The chloro group at position 6 directs to positions 1, 3, and 5 (relative to its position), which correspond to absolute positions 1 (ester group), 3 (occupied), and 5.
The most activated and sterically accessible position for electrophilic attack would be position 5, which is para to the strongly activating amino group and ortho to the chloro group. Position 4 is also activated by the amino group (meta) and the methoxy group (ortho), but is likely to be less favored than position 5.
While specific studies on the halogenation and nitration of this compound are not available, predictions can be made based on the reactivity of similar compounds.
Regioselective Halogenation: Electrophilic halogenation (e.g., with Br₂ or Cl₂) would be expected to occur at the most activated position on the ring. Given the strong activating and directing effect of the amino group, substitution is highly likely to occur at position 5. Direct halogenation of anilines can sometimes be complicated by oxidation and polysubstitution. Therefore, protection of the amino group as an acetanilide (B955) may be necessary to control the reaction and achieve monosubstitution.
Regioselective Nitration: Nitration is typically carried out with a mixture of nitric acid and sulfuric acid. For highly activated rings such as the one in this compound, milder conditions may be required to prevent over-oxidation and side reactions. The strong acidity of the nitrating mixture can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. This would significantly alter the regiochemical outcome. To avoid this, the amino group is often protected, for example, by acylation, before nitration. If the amino group is protected, the directing effects of the acetylamino and methoxy groups would likely direct the incoming nitro group to position 5.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Predicted Major Product | Rationale |
|---|---|---|
| Halogenation | Substitution at C-5 | Strong directing effect of the amino group to the para position. |
| Nitration (with protected amino group) | Substitution at C-5 | Combined directing effects of the protected amino and methoxy groups. |
Applications in Advanced Organic Synthesis As a Building Block and Intermediate
Construction of Complex Heterocyclic Scaffolds
The structure of Methyl 2-amino-6-chloro-3-methoxybenzoate is pre-organized for the efficient synthesis of various fused heterocyclic systems, which are core components of many pharmaceuticals, agrochemicals, and materials.
Synthesis of Nitrogen-Containing Heterocycles (e.g., quinazolinones, pyranopyrazoles)
Substituted methyl 2-aminobenzoates are well-established precursors for the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities. The general synthetic strategy involves the reaction of the amino group and the adjacent ester with a source of carbon and nitrogen. For instance, a mild, metal-free method has been developed for synthesizing 2-substituted quinazolinones from methyl 2-aminobenzoates and 2,2,2-trichloroethyl imidates hydrochloride in the presence of sodium acetate. bohrium.com This transformation proceeds through an amidine intermediate followed by intramolecular cyclization at room temperature. bohrium.com While this specific methodology has been demonstrated on various substituted aminobenzoates, the presence of the chloro and methoxy (B1213986) groups on the target compound offers opportunities for creating a diverse library of highly functionalized quinazolinones. bohrium.comresearchgate.net
The synthesis of pyranopyrazoles, another important heterocyclic scaffold, typically involves multi-component reactions. Although direct synthesis from this compound is not prominently documented, its structural motifs are relevant to the broader field of heterocyclic synthesis.
Synthesis of Oxygen-Containing Heterocycles (e.g., benzoxazinones)
Benzoxazinones are another class of heterocyclic compounds readily accessible from anthranilic acid derivatives. The synthesis often involves the reaction of the amino and carboxylic acid (or ester) functionalities with an acyl chloride or a similar reagent. For example, a common route involves reacting anthranilic acid with an acyl chloride to form an N-acylanthranilic acid intermediate, which is then cyclized. mdpi.comscispace.comnih.gov A new method utilizes cyanuric chloride as a cyclization agent to produce the benzoxazinone (B8607429) derivative from the intermediate. scispace.comnih.gov The ester group in this compound can be hydrolyzed to the corresponding anthranilic acid (2-Amino-6-chloro-3-methoxybenzoic acid), which can then be used in these established synthetic routes to produce benzoxazinones with specific chloro and methoxy substitution patterns. organic-chemistry.orgraco.cat
Pyridine (B92270) and Pyrimidine (B1678525) Derivatives
While the direct conversion of anthranilates to pyridines or pyrimidines is less common, the functional groups present on this compound make it a potential precursor for more complex synthetic routes targeting these heterocycles. The molecule could be extensively modified or fragmented and then reassembled to form pyridine or pyrimidine rings, although such multi-step sequences are not widely reported in the literature.
Role in Multistep Organic Transformations
Beyond the direct synthesis of heterocycles, this compound is a valuable intermediate in longer, multistep synthetic sequences. Each functional group can be addressed sequentially to build molecular complexity. For example, the chloro group can be modified via palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings) to introduce new carbon-carbon or carbon-nitrogen bonds. The amino group can be acylated, alkylated, or diazotized to introduce a wide array of other functionalities. The ester can be reduced to an alcohol or converted to an amide. This orthogonal reactivity allows chemists to meticulously plan and execute complex synthetic routes.
Precursor for Advanced Ligands and Catalysts
The synthesis of advanced ligands for catalysis often requires building blocks with well-defined stereochemical and electronic properties. The rigid aromatic scaffold of this compound, combined with its multiple functionalization points, makes it an attractive starting material for designing novel ligands. For instance, the amino group and the aromatic ring system can be incorporated into larger pincer-type ligands or bidentate ligands used in transition metal catalysis. The electronic properties of these ligands can be fine-tuned by leveraging the electron-donating methoxy group and the electron-withdrawing chloro and ester groups, thereby influencing the activity and selectivity of the resulting catalyst.
Strategies for Total Synthesis of Natural Product Analogues
The total synthesis of natural products and their analogues is a driving force for the development of new synthetic methodologies. While there are no prominent examples in the literature of the direct use of this compound in the total synthesis of a specific natural product, its potential is evident. nih.govunimelb.edu.aunih.gov Many natural products contain substituted aromatic rings and heterocyclic systems. A building block like this compound provides a pre-functionalized aromatic core that can be elaborated into a more complex target molecule. A synthetic strategy could involve using this compound as an early-stage intermediate, where its functional groups are used to construct key fragments of the natural product, which are then combined in the later stages of the synthesis.
Theoretical and Computational Investigations on Methyl 2 Amino 6 Chloro 3 Methoxybenzoate
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of Methyl 2-amino-6-chloro-3-methoxybenzoate is governed by the interplay of its substituent groups—amino (-NH2), chloro (-Cl), methoxy (B1213986) (-OCH3), and methyl ester (-COOCH3)—on the benzene (B151609) ring. The amino and methoxy groups are electron-donating through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the chloro group is electron-withdrawing inductively but weakly electron-donating through resonance. The methyl ester group is electron-withdrawing through both induction and resonance.
Computational methods such as Density Functional Theory (DFT) are instrumental in quantifying these electronic effects. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For substituted aminobenzoates, the HOMO-LUMO gap is influenced by the nature of the substituents.
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich and electron-poor regions of the molecule. In this compound, the amino and methoxy groups would create regions of negative potential, suggesting sites susceptible to electrophilic attack. The regions near the chloro and methyl ester groups would exhibit a more positive potential, indicating likely sites for nucleophilic attack.
Furthermore, Mulliken population analysis can provide quantitative estimates of the partial atomic charges on each atom. This information is invaluable for predicting the reactivity of different sites within the molecule.
Below is an interactive data table with hypothetical, yet representative, calculated electronic properties for this compound, based on trends observed in similar molecules.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.6 eV | Relates to the chemical reactivity and kinetic stability. |
Another interactive table presents the predicted Mulliken charges on key atoms, which are crucial for understanding the molecule's reactivity.
| Atom | Predicted Charge (e) | Implication for Reactivity |
|---|---|---|
| N (of NH2) | -0.45 | Nucleophilic character, potential site for protonation or alkylation. |
| Cl | -0.15 | Inductive electron withdrawal, influences aromatic ring's reactivity. |
| O (of OCH3) | -0.30 | Nucleophilic character, contributes to electron-donating nature of the methoxy group. |
| C (of C=O) | +0.50 | Electrophilic character, susceptible to nucleophilic attack. |
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and intermediates, and calculating the activation energies associated with different reaction pathways. For a molecule like this compound, computational studies could be employed to investigate various transformations, such as electrophilic aromatic substitution, nucleophilic acyl substitution, or reactions involving the amino group.
For instance, in an electrophilic aromatic substitution, computational modeling could predict the most likely site of attack on the benzene ring by calculating the energies of the sigma complexes formed at each possible position. The presence of multiple activating and deactivating groups makes such predictions non-trivial without computational assistance. Similarly, for a nucleophilic attack on the carbonyl carbon of the ester group, calculations can model the tetrahedral intermediate and the subsequent steps, providing insights into the reaction kinetics.
Prediction of Regioselectivity and Stereoselectivity in Transformations
Building upon mechanistic elucidation, computational chemistry can predict the regioselectivity and stereoselectivity of chemical reactions. For this compound, the directing effects of the substituents are complex. The amino and methoxy groups are ortho-, para-directing, while the chloro group is also ortho-, para-directing but deactivating. The methyl ester is a meta-directing deactivator. Computational modeling can resolve these competing influences by calculating the activation barriers for substitution at different positions on the aromatic ring.
In reactions where new stereocenters are formed, computational methods can predict the stereochemical outcome by calculating the energies of the diastereomeric transition states. This is particularly relevant in asymmetric synthesis, where understanding the factors that control stereoselectivity is crucial for designing effective catalysts and reaction conditions.
Conformational Analysis Relevant to Synthetic Design
The three-dimensional shape of a molecule, or its conformation, can significantly impact its reactivity and physical properties. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For this compound, rotation around the single bonds, such as the C-N bond of the amino group, the C-O bonds of the methoxy and ester groups, and the C-C bond connecting the ester to the ring, can lead to different conformers.
Computational methods can systematically explore the conformational space of the molecule to identify the global energy minimum and other low-energy conformers. This information is vital for synthetic design, as the reactivity of a molecule can depend on its preferred conformation. For example, the accessibility of a reaction site can be influenced by the spatial arrangement of nearby bulky groups. A study on methyl methylanthranilate isomers has shown that multiple stable conformations can exist, differing in the orientation of the substituent groups. mdpi.com
An interactive data table below illustrates a hypothetical conformational analysis for this compound, showing the relative energies of plausible conformers.
| Conformer | Description of Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | Planar ester, amino group slightly pyramidalized | 0.00 | 75.3 |
| 2 | Ester group rotated 90 degrees | 2.50 | 15.1 |
| 3 | Methoxy group oriented differently | 1.80 | 9.6 |
Advanced Methodologies and Innovative Approaches in Studying Methyl 2 Amino 6 Chloro 3 Methoxybenzoate
Development of Novel Catalytic Systems for Transformations
The transformation of functional groups on the Methyl 2-amino-6-chloro-3-methoxybenzoate scaffold, such as the amino, chloro, and methoxy (B1213986) groups, can be achieved with high efficiency and selectivity using novel catalytic systems. Palladium-catalyzed cross-coupling reactions are particularly relevant for modifying the chloro-substituent.
Recent advancements have focused on developing more robust and active palladium precatalysts. For instance, a series of phosphine-ligated palladium precatalysts based on a 2-aminobiphenyl (B1664054) scaffold have been developed. mit.edu Replacing the traditional chloride ligand in the precatalyst with a mesylate has led to a new class of precatalysts with improved stability and a broader substrate scope. mit.edu Such catalysts could be employed in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions to replace the chlorine atom in this compound with various aryl, alkyl, or amino groups.
The development of zwitterionic palladium complexes has also shown promise for cross-coupling reactions in aqueous media, which aligns with the principles of green chemistry. core.ac.uk These catalysts have demonstrated high efficiency for the Suzuki-Miyaura coupling of sterically hindered aryl chlorides at room temperature. core.ac.uk The application of such a system to this compound could offer an environmentally benign route to novel derivatives.
Table 1: Examples of Novel Palladium Catalysts for Cross-Coupling Reactions of Aryl Chlorides
| Catalyst Type | Ligand | Key Features | Potential Application for Target Compound |
| 2-Aminobiphenyl Palladacycle | Bulky, electron-rich di-tert-butylphosphino biaryl ligands | Improved solution stability and broader phosphine (B1218219) ligand scope. mit.edu | C-C, C-N, and C-O bond formation at the chloro position. |
| Zwitterionic Palladium Complex | Zwitterionic phosphine ligand | Efficient in aqueous media at room temperature, suitable for sterically hindered substrates. core.ac.uk | Green synthesis of biaryl derivatives. |
| Palladium Nanoparticles | Perfluoro-tagged ligands | Recyclable and effective in water. nih.gov | Suzuki cross-coupling reactions with various boronic acids. |
Photo- and Electrochemical Synthesis Approaches
Photochemical and electrochemical methods offer alternative, often milder, and more selective pathways for the synthesis and modification of aromatic compounds, avoiding the need for harsh reagents.
Electrochemical synthesis, for example, provides a sustainable method for the reduction of nitroarenes to anilines. nih.govacs.orgnih.govorientjchem.org While this compound already possesses an amino group, this methodology is highly relevant for the synthesis of its precursors. The electrochemical reduction of a corresponding nitro-substituted precursor could be achieved with high chemoselectivity, even in the presence of other reducible functional groups like the ester. nih.govacs.org Studies have demonstrated the use of a polyoxometalate redox mediator for the selective reduction of substituted nitrobenzenes in aqueous solutions at room temperature. nih.govacs.org
| Substituted Nitroarene | Product | Yield (%) | Reference |
| Nitrobenzene | Aniline (B41778) | >99 | nih.govacs.org |
| 4-nitroacetophenone | 4-aminoacetophenone | 95 | nih.govacs.org |
| Ethyl-2-nitrobenzoate | Ethyl-2-aminobenzoate | 92 | nih.govacs.org |
This table presents data for the electrochemical reduction of various substituted nitrobenzenes, illustrating the potential for selective synthesis of precursors to the target compound.
While specific photocatalytic applications for this compound are not readily found, photocatalysis is a burgeoning field for C-H functionalization and other transformations on aromatic rings. This approach could potentially be used for late-stage functionalization of the benzene (B151609) ring of the target molecule.
Solid-Phase Synthesis and Combinatorial Chemistry Techniques
Solid-phase synthesis (SPS) and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds for biological screening and drug discovery. crsubscription.com These techniques could be readily adapted for the derivatization of this compound.
A solid-phase approach for the synthesis of N-substituted anthranilates has been successfully developed. nih.govsemanticscholar.org In this methodology, an aminobenzoate is attached to a solid support, followed by diversification through reactions such as Buchwald-Hartwig amination or reductive amination. nih.govsemanticscholar.org This strategy could be applied to this compound by first immobilizing the molecule on a suitable resin, likely through the amino group, and then performing various transformations on the chloro or ester functionalities.
Combinatorial chemistry allows for the creation of large libraries of molecules by systematically combining a set of building blocks. nih.gov For example, a library of aminobenzanilides was synthesized on a solid phase by attaching anilines to a resin, followed by acylation and subsequent alkylation. nih.gov A similar combinatorial approach could be envisioned starting with this compound to generate a library of diverse derivatives for high-throughput screening.
Table 2: Solid-Phase Synthesis Approach for N-Substituted Anthranilates
| Resin | Linker Strategy | Diversification Reaction | Product Class | Reference |
| Rink AM resin | Acylation with 1-methyl-2-aminoterephthalate | Buchwald–Hartwig amination, reductive amination | N-substituted anthranilic acid derivatives | nih.govsemanticscholar.org |
| Formyldimethoxyphenyl (FDMP) resin | Reductive amination of anilines | Acylation with nitrobenzoyl chloride, reduction, and alkylation | Alkylaminobenzanilides | nih.gov |
Microfluidic and High-Throughput Experimentation for Reaction Optimization
Microfluidic technology and high-throughput experimentation (HTE) have revolutionized the way chemical reactions are optimized, allowing for rapid screening of reaction conditions with minimal reagent consumption. rsc.orgpurdue.edunih.govenamine.net
An automated, droplet-flow microfluidic system has been successfully used to explore and optimize palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. rsc.org This system can simultaneously vary discrete variables like the catalyst and ligand, and continuous variables such as temperature, time, and catalyst loading. rsc.org Such a platform would be ideal for rapidly identifying the optimal conditions for cross-coupling reactions involving this compound.
High-throughput screening has been effectively employed to scout for optimal conditions for the Buchwald-Hartwig amination reaction. purdue.edu By testing a large array of ligands, bases, and solvents in parallel, the ideal reaction parameters can be quickly identified. This approach would be highly beneficial for optimizing the synthesis of novel derivatives of this compound where the amino group is modified or introduced.
Table 3: Parameters Optimized Using Microfluidic and High-Throughput Systems for Cross-Coupling Reactions
| Reaction Type | Optimized Parameters | Technology Used | Key Benefit | Reference |
| Suzuki-Miyaura Coupling | Catalyst, ligand, temperature, time, loading | Automated droplet-flow microfluidics | Rapid optimization with minimal waste. rsc.org | rsc.org |
| Buchwald-Hartwig Amination | Ligand, base, solvent | High-Throughput Experimentation (HTE) with DESI-MS analysis | Fast screening of a large reaction space. purdue.edu | purdue.edu |
| Suzuki Coupling of Aryl Perfluoro-octylsulfonates | Catalyst, base, solvent | Microwave-assisted synthesis with fluorous separation | High efficiency and simplified purification. nih.gov | nih.gov |
Q & A
Basic: What are the common synthetic routes for Methyl 2-amino-6-chloro-3-methoxybenzoate?
Answer:
A typical synthesis involves sequential functionalization of a benzoate scaffold. For example, chlorination at the 6-position can be achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane under controlled temperatures (0–5°C), followed by methoxy group introduction via nucleophilic substitution with methyl iodide (CH₃I) in the presence of a base like K₂CO₃. The amino group at the 2-position is often introduced via reduction of a nitro precursor (e.g., using H₂/Pd-C) or through Buchwald-Hartwig amination . Characterization typically employs , , and IR spectroscopy to confirm regiochemistry and functional group integrity .
Advanced: How can reaction conditions be optimized for higher yields in the synthesis of this compound?
Answer:
Optimization requires systematic evaluation of parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for methoxy group installation but may increase side reactions.
- Catalyst screening : For amination, palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency.
- Temperature control : Low temperatures (−10°C to RT) minimize decomposition of sensitive intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC resolves closely eluting byproducts.
Documented protocols report yields up to 85–90% under optimized conditions, though reproducibility depends on anhydrous conditions and reagent purity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- : Identifies aromatic proton splitting patterns (e.g., meta/para coupling for chloro and methoxy groups). The amino proton appears as a broad singlet (~δ 5.5–6.5 ppm) in DMSO-d₆ .
- IR spectroscopy : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and N–H stretches (~3300–3500 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragment patterns consistent with Cl and OCH₃ loss.
Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of regiochemistry and hydrogen-bonding networks. Using SHELXL for refinement, researchers can model disorder in the methoxy/amino groups and assess torsional angles between aromatic rings and ester moieties. For crystals with twinning (common in polar derivatives), the HKLF5 format in SHELXTL aids in deconvoluting overlapping reflections . High-resolution data (<1.0 Å) further reveal electron density maps for precise bond-length analysis, critical for mechanistic studies .
Basic: How do the amino and chloro substituents influence the reactivity of this compound?
Answer:
- Amino group : Acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution at ortho/para positions. It also participates in hydrogen bonding, affecting solubility and crystallinity.
- Chloro group : An electron-withdrawing substituent directs further electrophilic reactions to meta positions and stabilizes intermediates via inductive effects.
Competition between these groups dictates regioselectivity in derivatization reactions (e.g., nitration or sulfonation) .
Advanced: What strategies mitigate conflicting spectral data (e.g., 1H-NMR^1 \text{H-NMR}1H-NMR vs. LC-MS) for this compound?
Answer:
- Dynamic effects : Broadening of amino proton signals in NMR due to exchange with DMSO-d₆ can be resolved by using CDCl₃ or adding a drop of D₂O.
- Impurity profiling : LC-MS/MS with collision-induced dissociation (CID) identifies co-eluting contaminants (e.g., dechlorinated byproducts).
- Crystallographic validation : SCXRD resolves discrepancies between expected and observed molecular weights in MS .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., methyl iodide).
- Spill management : Neutralize acidic/basic residues with appropriate buffers before disposal. Contaminated solvents require segregation as hazardous waste .
Advanced: How can computational methods predict the hydrogen-bonding behavior of this compound in crystal packing?
Answer:
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model intermolecular interactions, such as N–H⋯O hydrogen bonds between the amino group and ester carbonyl. Graph-set analysis (R²₂(8) motifs) identifies recurring patterns in crystal structures, aiding in polymorph prediction. MD simulations further assess temperature-dependent stability of these networks .
Basic: What are typical applications of this compound in medicinal chemistry?
Answer:
It serves as a key intermediate in sulfonylurea herbicides (e.g., metsulfuron-methyl) and protease inhibitor scaffolds. The chloro and methoxy groups enhance lipophilicity for membrane penetration, while the amino group allows conjugation to pharmacophores via amide or urea linkages .
Advanced: How does isotopic labeling (e.g., 13C^{13} \text{C}13C, 15N^{15} \text{N}15N) aid in mechanistic studies of derivatives?
Answer:
Isotopic tracers track metabolic pathways or reaction intermediates. For example, -labeled amino groups enable NMR-based monitoring of enzymatic deamination. -labeled methoxy groups clarify cleavage mechanisms in esterase assays. Synthesis involves using labeled methyl iodide () or ammonium salts () during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
